6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound this compound follows International Union of Pure and Applied Chemistry nomenclature guidelines, with the systematic name being 6-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid. The Chemical Abstracts Service registry number for this compound is 1204297-31-3, providing a unique identifier for database searches and chemical documentation. Alternative nomenclature includes 6-(2-fluorophenyl)-2-hydroxynicotinic acid, which reflects the tautomeric relationship between the 2-oxo-1,2-dihydropyridine and 2-hydroxynicotinic acid forms.
The systematic identification incorporates several key structural descriptors that define the molecular framework. The numerical prefixes indicate the positions of substituents on the pyridine ring system, with the fluorophenyl group attached at position 6, the oxo group at position 2, and the carboxylic acid functionality at position 3. The dihydropyridine designation specifies the partially saturated nature of the heterocyclic ring, distinguishing it from fully aromatic pyridine derivatives. Additional synonyms recorded in chemical databases include AKOS010924278, providing cross-referencing capabilities across different chemical information systems.
The compound's International Chemical Identifier (InChI) string provides a standardized representation: InChI=1S/C12H8FNO3/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17). This identifier enables precise structural communication across computational platforms and databases. The corresponding InChI Key GOPXHISNHAVBFZ-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searching and structural matching.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₈FNO₃ accurately describes the atomic composition of this compound, indicating twelve carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. This formula reflects the compound's classification as a fluorinated dihydropyridine carboxylic acid derivative with specific implications for its chemical and physical properties.
The molecular weight calculation yields 233.19 grams per mole, as determined through computational methods based on atomic masses. This relatively moderate molecular weight places the compound within an accessible range for synthetic manipulation and characterization techniques. The molecular weight distribution among constituent elements shows carbon accounting for approximately 61.8%, hydrogen 3.5%, fluorine 8.1%, nitrogen 6.0%, and oxygen 20.6% of the total mass.
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 12 | 12.01 | 144.12 | 61.8 |
| Hydrogen | 8 | 1.008 | 8.064 | 3.5 |
| Fluorine | 1 | 18.998 | 18.998 | 8.1 |
| Nitrogen | 1 | 14.007 | 14.007 | 6.0 |
| Oxygen | 3 | 15.999 | 47.997 | 20.6 |
| Total | 25 | - | 233.19 | 100.0 |
The Simplified Molecular Input Line Entry System representation C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C(=O)O)F provides a linear notation describing the molecular connectivity and serves as input for computational chemistry applications. This representation facilitates automated processing and structural analysis in chemical databases and molecular modeling software.
Crystallographic Data and Conformational Isomerism
Crystallographic analysis of dihydropyridine derivatives reveals significant insights into the conformational preferences and structural arrangements of this compound. Related studies on similar dihydropyridine compounds demonstrate that these molecules typically adopt boat-type conformations in the solid state, with specific deviations from planarity that influence their physical and chemical properties.
Research on structurally analogous compounds indicates that dihydropyridine rings commonly exhibit asymmetric boat conformations, where carbon atoms bearing substituents show larger deviations from the base plane compared to nitrogen atoms. In the case of N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, crystallographic data revealed that the molecule is highly twisted, with a dihedral angle of 88.1 degrees between the dihydropyridine and benzene rings. Similar conformational behavior would be expected for this compound due to steric interactions between the fluorophenyl group and the dihydropyridine core.
Crystal packing arrangements in related dihydropyridine carboxylic acid derivatives typically involve hydrogen bonding networks that stabilize the three-dimensional structure. Studies on 3,6-dihydroxypicolinic acid demonstrate that molecules form extended networks through O-H···O hydrogen bonds arising from carboxylic acid groups and hydroxyl substituents. For this compound, similar hydrogen bonding patterns would be anticipated, involving the carboxylic acid functionality and the N-H group of the dihydropyridine ring.
X-ray crystallographic techniques provide the primary method for determining precise atomic positions and crystal structures of organic compounds. The diffraction patterns generated by crystalline samples enable crystallographers to produce three-dimensional pictures of electron density within crystals and determine atomic positions with high precision. For dihydropyridine compounds, crystallographic analysis typically reveals bond lengths, angles, and intermolecular interactions that govern solid-state properties.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification for this compound through characteristic chemical shifts and coupling patterns. ¹H Nuclear Magnetic Resonance analysis of related dihydropyridine carboxylic acid compounds reveals distinctive signal patterns that enable structural confirmation. For 2-hydroxynicotinic acid, a structurally related compound, ¹H Nuclear Magnetic Resonance data shows characteristic peaks at 14.817 parts per million for the carboxylic acid proton, and aromatic proton signals in the range of 6.7-8.4 parts per million.
The ¹H Nuclear Magnetic Resonance spectrum of this compound would be expected to display several distinct regions corresponding to different proton environments. The carboxylic acid proton typically appears as a broad singlet in the range of 10-15 parts per million due to rapid exchange processes. Aromatic protons from both the dihydropyridine ring and the fluorophenyl substituent would appear in the 6.5-8.5 parts per million region, with specific chemical shifts influenced by the electronic effects of the fluorine substituent and the conjugated system.
¹³C Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation through characteristic carbon resonances. The carbonyl carbon of the carboxylic acid group typically appears around 170-175 parts per million, while the C=O carbon of the dihydropyridine ring resonates around 160-165 parts per million. Aromatic carbons appear in the 120-140 parts per million range, with the fluorine-substituted carbons showing characteristic coupling patterns and chemical shift perturbations due to the electronegative fluorine atom.
¹⁹F Nuclear Magnetic Resonance spectroscopy offers unique advantages for fluorinated compounds, providing highly sensitive detection of the fluorine environment. The ¹⁹F nucleus exhibits remarkable sensitivity to chemical environment changes, with chemical shifts spanning over 300 parts per million. For this compound, the fluorine signal would appear in the typical range for aryl fluorides, approximately -110 to -120 parts per million, with the exact position dependent on the electronic environment of the fluorophenyl ring.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carboxylic acid functionality would exhibit broad O-H stretching around 2500-3500 wavenumbers and C=O stretching near 1680-1720 wavenumbers. The dihydropyridine N-H stretch would appear around 3200-3400 wavenumbers, while aromatic C-H stretches occur near 3000-3100 wavenumbers. The presence of the fluorine substituent would influence C-F stretching frequencies, typically observed in the 1000-1300 wavenumber region.
| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency | Assignment |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Carboxylic acid H | 10-15 ppm | COOH |
| ¹H Nuclear Magnetic Resonance | Aromatic H | 6.5-8.5 ppm | Ar-H, pyridine-H |
| ¹³C Nuclear Magnetic Resonance | Carbonyl C | 170-175 ppm | COOH |
| ¹³C Nuclear Magnetic Resonance | Ketone C | 160-165 ppm | C=O (ring) |
| ¹⁹F Nuclear Magnetic Resonance | Aryl F | -110 to -120 ppm | Ar-F |
| Infrared | O-H stretch | 2500-3500 cm⁻¹ | COOH |
| Infrared | C=O stretch | 1680-1720 cm⁻¹ | Carbonyl |
| Infrared | N-H stretch | 3200-3400 cm⁻¹ | NH (ring) |
Ultraviolet-Visible spectroscopy would reveal electronic transitions characteristic of the conjugated dihydropyridine system and the fluorophenyl chromophore. The extended conjugation between the dihydropyridine ring and the aromatic substituent would result in absorption maxima in the 250-350 nanometer region, with specific wavelengths dependent on the degree of electronic delocalization and the influence of the fluorine substituent on the electronic structure.
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPXHISNHAVBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclization via Aminomethylidene Derivatives
One reported method involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide or related reagents. This approach yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with various substituents, including fluorophenyl groups, through regioselective cyclization reactions. The reaction proceeds under basic conditions, often using potassium hydroxide, followed by acidification to isolate the target compound in good yields (Scheme 1).
Alkylation and Substitution Reactions
The intermediate compounds formed can undergo regioselective alkylation at sulfur atoms or nucleophilic substitution reactions to introduce the fluorophenyl group. These steps are crucial for achieving the desired substitution pattern on the pyridine ring. For example, sulfide formation through reaction with alkyl halides is a common step before final ring closure.
Hydrolysis and Final Acid Formation
A key step in the synthesis is the hydrolysis of ester or ether intermediates to yield the carboxylic acid functionality at the 3-position of the dihydropyridine ring. This is typically achieved by treatment with lithium hydroxide monohydrate in a mixed solvent system of ethanol and water at elevated temperatures (around 70 °C) for several hours. The reaction mixture is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid product, which is isolated by filtration and drying.
Representative Preparation Procedure
Analytical and Research Findings
- The heterocyclization reaction is sensitive to the nature of substituents on the starting materials, with fluorophenyl groups requiring careful control of temperature and pH to avoid side reactions.
- The hydrolysis step using lithium hydroxide monohydrate is efficient and reproducible, yielding a white solid product with high purity (84% yield reported).
- Spectral data such as NMR and IR confirm the successful formation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core and the presence of the fluorophenyl substituent.
- Attempts to synthesize related compounds starting from malononitrile dimers were unsuccessful, indicating the specificity of the aminomethylidene-Meldrum’s acid route for this compound class.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₉FNO₃
- Molecular Weight : 233.20 g/mol
- IUPAC Name : 6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
The structure features a dihydropyridine ring, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for new antibiotic therapies.
Anticancer Properties
Dihydropyridine derivatives have been investigated for their anticancer potential. The mechanism often involves the modulation of cell signaling pathways that regulate apoptosis and cell proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In vitro studies on human breast cancer cell lines showed that the compound could reduce cell viability significantly after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to programmed cell death.
Mechanism of Action
The mechanism by which 6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core allows for substitutions at the 6-position phenyl group and modifications to the carboxylic acid moiety. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position: The position of the fluorine atom on the phenyl ring (e.g., 2- vs. For example, 6-(4-fluorophenyl) analogs may exhibit different crystal packing compared to the 2-fluorophenyl derivative .
- Carboxylic Acid Modifications : Esterification (e.g., methyl or ethyl esters) improves lipophilicity, as seen in compounds 7 and 8 . This modification could enhance membrane permeability in biological systems.
- Melting Points : Higher melting points (e.g., 198–200°C for 4n) correlate with increased crystallinity due to hydrogen bonding from hydroxyl or benzoyl groups .
Table 2: Antioxidant and Antimicrobial Activity of Selected Analogs
Key Insights :
- Antioxidant Activity : Electron-withdrawing groups (e.g., bromine) enhance radical scavenging, as seen in 4-(4-bromophenyl) derivatives . The target compound’s 2-fluorophenyl group may similarly stabilize radicals via inductive effects.
- Antimicrobial Potential: While direct data are lacking, structural analogs with halogenated phenyl groups (e.g., 5-chloro-6-(4-chlorophenyl)) show promise against bacterial pathogens .
Biological Activity
6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
- IUPAC Name : 6-(2-Fluorophenyl)-2-hydroxynicotinic acid
- CAS Number : 31695-73-5
- Molecular Formula : C12H8FNO3
- Molecular Weight : 233.20 g/mol
- Purity : Typically ≥95%
Synthesis
The synthesis of this compound often involves multi-step reactions starting from simpler pyridine derivatives. The process typically includes:
- Formation of the pyridine ring.
- Introduction of the fluorophenyl group.
- Functionalization to yield the carboxylic acid.
Antimicrobial Properties
Research has shown that compounds containing the 2-pyridone motif exhibit significant antimicrobial activity. A study focused on a library of 2-pyridone derivatives demonstrated that certain structural modifications could enhance their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interaction with bacterial DNA gyrase, similar to fluoroquinolone antibiotics .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various human cancer cell lines, including HeLa and HCT116 cells. The observed IC50 values suggest moderate potency, with further optimization needed to enhance selectivity and efficacy .
Kinase Inhibition
Recent findings indicate that derivatives of this compound may act as inhibitors of specific kinases involved in cancer progression. For instance, compounds structurally related to 6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine have shown promising results in inhibiting CDK2 and CDK9, which are crucial for cell cycle regulation .
Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of various 2-pyridone derivatives against common pathogens. The results indicated that compounds with electron-withdrawing groups, like fluorine, exhibited enhanced activity due to increased interaction with target enzymes.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(2-Fluorophenyl)-2-oxo | S. aureus | 32 µg/mL |
| 6-(4-Fluorophenyl)-2-oxo | E. coli | 64 µg/mL |
Study 2: Anticancer Activity
In a preclinical study involving xenograft models, the compound demonstrated significant tumor growth inhibition in colorectal carcinoma models when administered orally.
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | - |
| Compound A | 45% |
| Compound B | 60% |
Q & A
Q. What are the recommended synthetic routes for 6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step pathways, such as:
- Condensation : Reacting 2-fluorobenzaldehyde with aminopyridine derivatives under basic conditions to form the pyridine backbone.
- Cyclization : Using catalysts like palladium or copper to promote heterocycle formation. Solvents such as dimethylformamide (DMF) or toluene are critical for solubility and reaction efficiency .
- Hydrolysis : Final carboxylation via acidic or basic hydrolysis of ester intermediates. Elevated temperatures (80–100°C) improve hydrolysis efficiency but may require inert atmospheres to prevent oxidation .
Q. Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd/Cu) | 5–10 mol% | Increases cyclization rate by 30–50% |
| Solvent | DMF (polar aprotic) | Enhances intermediate stability |
| Reaction Time | 12–24 hours | Prolonged time reduces byproducts |
Q. What analytical methods are most reliable for characterizing this compound and confirming its purity?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the fluorophenyl group and keto-enol tautomerism. Look for characteristic shifts: δ 6.8–7.2 ppm (aromatic protons) and δ 165–170 ppm (carboxylic acid carbonyl) .
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity >98%. Mass spectra should show [M+H]+ ion at m/z 262.2 .
- X-ray Crystallography : Resolves tautomeric ambiguity in the dihydropyridine ring. Requires single crystals grown via slow evaporation in ethanol/water mixtures .
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The 2-fluorophenyl group exhibits:
- Electron-withdrawing effects : Activates the pyridine ring toward nucleophilic substitution (e.g., amination at C4).
- Ortho-directing behavior : Guides electrophilic attacks (e.g., nitration) to the C5 position.
- Hydrogen-bonding : The fluorine atom participates in weak interactions with solvents like DMSO, affecting solubility .
Methodological Note : Use DFT calculations (B3LYP/6-31G*) to predict reaction sites and validate with kinetic studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize byproducts like dimerized intermediates?
- Stepwise Temperature Control : Start at 60°C for condensation, then increase to 120°C for cyclization to suppress side reactions.
- Catalyst Screening : Test Pd(OAc)2 vs. CuI—Pd systems reduce dimerization by 20% but require strict oxygen-free conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound .
Q. Data-Driven Approach :
| Condition | Byproduct Yield (%) | Target Yield (%) |
|---|---|---|
| Pd(OAc)2, N2 | 8 | 85 |
| CuI, air | 25 | 65 |
Q. What mechanisms underlie the compound’s reported biological activity (e.g., enzyme inhibition)?
- Enzyme Binding Studies : Molecular docking (AutoDock Vina) reveals strong affinity (−9.2 kcal/mol) for bacterial DNA gyrase, correlating with antimicrobial activity .
- Metabolic Stability : In vitro assays (hepatocyte microsomes) show slow oxidation of the dihydropyridine ring (t1/2 = 4.2 hours), suggesting resistance to first-pass metabolism .
- Structure-Activity Relationships (SAR) : Modifying the 2-fluorophenyl group to 4-fluoro decreases potency by 40%, emphasizing the importance of ortho substitution .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Q. How should researchers resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?
- Tautomeric Equilibrium : The keto-enol forms coexist in solution, causing peak splitting. Use variable-temperature NMR (25–60°C) to observe dynamic interconversion .
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; DMSO stabilizes the enol form via hydrogen bonding, shifting peaks upfield by 0.3 ppm .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the carboxylic acid group.
- Stabilizers : Add 1% (w/w) ascorbic acid to aqueous solutions to inhibit oxidative degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
